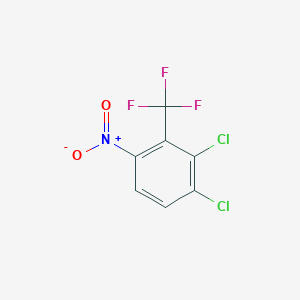
2,3-Dichloro-6-nitrobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F3NO2 It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring
Métodos De Preparación
The synthesis of 2,3-Dichloro-6-nitrobenzotrifluoride typically involves the nitration of 2,3-dichlorobenzotrifluoride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The industrial production of this compound may involve similar nitration processes, optimized for higher yields and purity .
Análisis De Reacciones Químicas
2,3-Dichloro-6-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-nitrobenzotrifluoride is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6-nitrobenzotrifluoride and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The specific pathways and targets depend on the structure of the derivatives and the context of their use .
Comparación Con Compuestos Similares
2,3-Dichloro-6-nitrobenzotrifluoride can be compared with similar compounds such as:
2,6-Dichloro-3-nitrobenzotrifluoride: This compound has a similar structure but differs in the position of the chlorine and nitro groups, leading to different chemical properties and applications.
2,3-Dichloro-5-nitrobenzotrifluoride:
2,4-Dichloro-6-nitrobenzotrifluoride: This compound also shares a similar core structure but with variations in the substitution pattern, affecting its chemical behavior and applications
Propiedades
Fórmula molecular |
C7H2Cl2F3NO2 |
|---|---|
Peso molecular |
259.99 g/mol |
Nombre IUPAC |
1,2-dichloro-4-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)5(6(3)9)7(10,11)12/h1-2H |
Clave InChI |
YOQUWBURJAVWJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




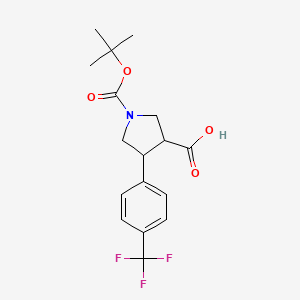
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)

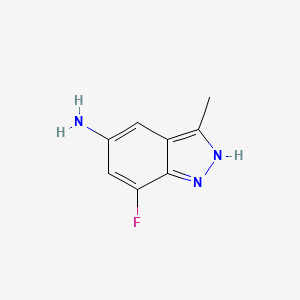
![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
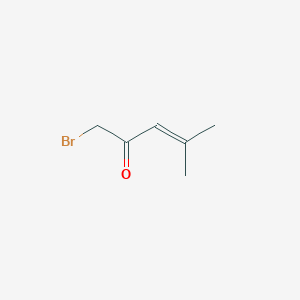
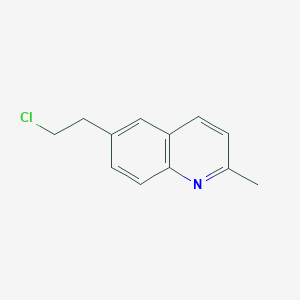
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
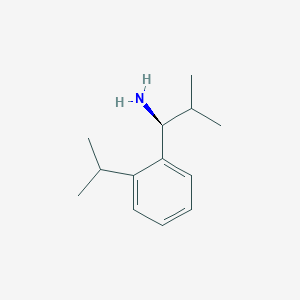
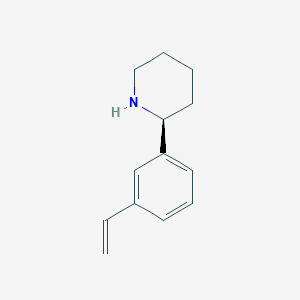
![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
